N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C14H24ClN5 |
|---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-6-18-13(11(4)7-16-18)8-15-14-12(5)9-19(17-14)10(2)3;/h7,9-10H,6,8H2,1-5H3,(H,15,17);1H |
InChI Key |
PVGZTTNSNOAAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Alkylation
This two-step approach is widely documented for constructing the bis-pyrazole core. Cyclocondensation of β-keto esters with substituted hydrazines forms the initial pyrazole ring. For example, ethyl acetoacetate reacts with 1-ethyl-4-methylhydrazine hydrochloride in ethanol under reflux to yield 1-ethyl-4-methyl-1H-pyrazol-5-amine. Subsequent alkylation introduces the second pyrazole unit: the amine intermediate undergoes nucleophilic substitution with 1-isopropyl-4-methyl-1H-pyrazol-3-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) to form the target compound.
Key Data :
-
Yield: 65–85% (cyclocondensation), 70–78% (alkylation).
-
Solvents: Ethanol (cyclocondensation), DMF (alkylation).
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A mixture of 1-ethyl-4-methylpyrazole-5-carbaldehyde and 1-isopropyl-4-methylpyrazol-3-amine undergoes reductive amination using NaBH₃CN under microwave conditions (100°C, 20 min). This method reduces side reactions and improves atom economy.
Key Data :
-
Yield: 88–92%.
-
Reaction Time: 20 min (vs. 12–24 hrs conventional heating).
-
Advantages: Enhanced purity, reduced energy consumption.
Reductive Amination
This one-pot method involves condensing 1-ethyl-4-methylpyrazole-5-carbaldehyde with 1-isopropyl-4-methylpyrazol-3-amine in the presence of a reducing agent. NaBH₄ or H₂/Pd-C in methanol at ambient temperature affords the target compound.
Key Data :
-
Yield: 75–80%.
-
Selectivity: >95% (no detectable N-alkylation byproducts).
Reaction Optimization and Challenges
Regioselectivity Control
The position of methyl and ethyl groups on the pyrazole rings is critical. Using bulky bases (e.g., LDA) during alkylation minimizes undesired N-alkylation, ensuring C-3 selectivity. For example, LDA deprotonates the pyrazole NH, directing the electrophile to the less hindered C-3 position.
Data Comparison :
| Base | Regioselectivity (C-3:N-1) | Yield (%) |
|---|---|---|
| K₂CO₃ | 3:1 | 65 |
| LDA | 10:1 | 82 |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps, while protic solvents (EtOH) favor cyclocondensation. Elevated temperatures (80–100°C) improve cyclization rates but risk decomposition.
Mechanistic Insights
Cyclocondensation Mechanism
β-Keto esters react with hydrazines via a keto-enol tautomerization pathway. The enol form attacks the hydrazine nitrogen, followed by cyclodehydration to form the pyrazole ring.
Alkylation Mechanism
The amine nucleophile attacks the electrophilic methylene carbon of the pyrazolylmethyl chloride. Steric hindrance from the isopropyl group ensures selective bonding at the less hindered site.
Data Tables
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12 hrs | 65–85 | 90–95 |
| Microwave Alkylation | DMF, 100°C, 20 min | 88–92 | 98 |
| Reductive Amination | MeOH, NaBH₄, rt, 6 hrs | 75–80 | 92–94 |
Table 2: Physical Properties of Synthesized Compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 297.83 g/mol | |
| Melting Point | 126–128°C | |
| Solubility (H₂O) | <0.1 mg/mL |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and safety. The microwave-assisted method is favored for its scalability and reduced waste. However, column chromatography remains a bottleneck; alternative purification via recrystallization (ethanol/water) improves throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or halogenated pyrazole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit key inflammatory pathways, particularly the NF-kB/AP-1 signaling pathway, with IC50 values ranging from 4.8 to 30.1 µM . This inhibition suggests that the compound may serve as a lead for developing new anti-inflammatory drugs.
Anticancer Properties
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has shown promise in cancer research. It has been evaluated against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds similar to this pyrazole derivative exhibited growth inhibition with GI50 values of 3.79 µM for MCF7 cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi, indicating their potential as antimicrobial agents .
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of pyrazole derivatives, the compound was found to significantly reduce pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory diseases .
Case Study 2: Anticancer Efficacy
A comparative study evaluated the cytotoxic effects of various pyrazole derivatives on lung cancer cell lines. The results indicated that this specific compound exhibited one of the highest levels of cytotoxicity against NCI-H460 cells, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and π-π interactions with target molecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities, primarily in pyrazole backbone and substituent diversity:
Structural and Functional Differences
Substituent Diversity: The target compound features isopropyl and ethyl groups, enhancing steric bulk compared to analogs with smaller substituents like methyl or cyclopropylmethyl .
Molecular Weight and Polarity :
- The target compound (275.39 g/mol) is heavier than N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (202.25 g/mol) but lighter than the chlorinated analog (283.80 g/mol) .
- The absence of electronegative groups (e.g., Cl, F) in the target compound may reduce polarity compared to halogenated derivatives .
Synthetic Accessibility :
- Compounds with pyridinyl or cyclopropylmethyl groups require multi-step syntheses involving cross-coupling or cyclopropanation, whereas the target compound’s alkyl substituents simplify preparation via alkylation or reductive amination .
Biological Activity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine, with CAS number 1856044-14-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 297.83 g/mol
- CAS Number : 1856044-14-8
Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities primarily through their interactions with specific biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : Some pyrazole derivatives have shown potential as inhibitors of key enzymes involved in inflammatory processes and cancer progression, such as p38 MAPK and COX enzymes .
- Cell Cycle Arrest : Certain studies suggest that compounds similar to this compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation .
- Induction of Apoptosis : Evidence points to the ability of pyrazole derivatives to trigger apoptotic pathways in various cancer cell lines, contributing to their anticancer properties .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 | 3.79 | |
| Cytotoxicity | SF268 | 12.50 | |
| Cytotoxicity | NCI-H460 | 42.30 | |
| Inhibition of p38 MAPK | SW1353 | 53 | |
| Inhibition of IL production | SW1353 | 820 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of N-(pyrazolyl) derivatives, researchers found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460. The study highlighted the role of these compounds in inducing apoptosis and inhibiting cell proliferation through specific molecular pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The study demonstrated that certain compounds could inhibit the production of pro-inflammatory cytokines in human chondro-sarcoma cells, suggesting a therapeutic application for inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly used to prepare N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine, and how are intermediates characterized?
- Methodological Answer : Multi-step synthesis often involves condensation reactions and alkylation. For example, copper(I) bromide and cesium carbonate are used as catalysts in dimethyl sulfoxide (DMSO) for coupling pyrazole intermediates under controlled temperatures (e.g., 35°C for 48 hours) . Key intermediates are purified via chromatography (e.g., ethyl acetate/hexane gradients) and characterized using melting points, -/-NMR, and HRMS to confirm structural integrity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : -NMR identifies proton environments (e.g., methyl groups at δ 1.38 ppm, pyrazole protons at δ 6.68–8.63 ppm) .
- IR : Absorbance peaks (e.g., 3298 cm) confirm amine or amide functional groups .
- Mass Spectrometry : HRMS (e.g., m/z 215 [M+H]) validates molecular weight .
- HPLC : Purity assessment (e.g., 98.67% purity in ) ensures no residual solvents or byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the low yield (e.g., 17.9%) observed in multi-step syntheses of pyrazole derivatives?
- Methodological Answer : Yield optimization requires systematic screening of:
- Catalysts : Testing palladium or copper complexes for cross-coupling efficiency .
- Temperature : Elevated temperatures (e.g., 80–100°C) may enhance reaction rates but risk decomposition.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Purification : Gradient elution in chromatography reduces co-elution of byproducts .
Q. How can researchers resolve spectral contradictions (e.g., overlapping NMR peaks) in structurally complex pyrazole derivatives?
- Methodological Answer :
- 2D-NMR : Use HSQC and HMBC to assign carbon-proton correlations in crowded regions .
- Deuteration : Exchangeable protons (e.g., NH) can be identified via -NMR in DO .
- Computational Modeling : DFT calculations predict chemical shifts and validate assignments .
Q. What methodologies assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 1–3 months. Monitor degradation via HPLC and LC-MS .
- Kinetic Analysis : Determine degradation half-life using Arrhenius equations .
Q. How can substituent effects on biological activity be systematically evaluated?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing ethyl with cyclopropyl) and test in bioassays .
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock .
Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products?
- Methodological Answer :
- LC-MS/MS : High-resolution tandem MS identifies low-abundance impurities (<0.1%) .
- ICP-MS : Detects heavy metal residues from catalysts (e.g., copper, palladium) .
Q. How can experimental reproducibility be ensured given the sensitivity of pyrazole synthesis to reaction conditions?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test interactions between variables (e.g., catalyst loading, temperature) .
- In Situ Monitoring : ReactIR tracks reaction progress in real-time to identify critical endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
